Propargyl-PEG4-Boc

PROTAC linker optimization ternary complex kinetics targeted protein degradation

Propargyl-PEG4-Boc (CAS 1355197-66-8, MW 316.39 g/mol, C₁₆H₂₈O₆) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal propargyl (alkyne) group and a tert-butyloxycarbonyl (Boc)-protected carboxyl group separated by a PEG4 spacer. The compound is classified as a PROTAC linker and a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable 1,2,3-triazole linkages.

Molecular Formula C16H28O6
Molecular Weight 316.39 g/mol
Cat. No. B610250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-Boc
SynonymsPropargyl-PEG4-t-butyl ester
Molecular FormulaC16H28O6
Molecular Weight316.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3
InChIKeyBEQLPTKRFULADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-Boc (1355197-66-8): A Heterobifunctional PEG4 Linker for Click Chemistry and PROTAC Synthesis


Propargyl-PEG4-Boc (CAS 1355197-66-8, MW 316.39 g/mol, C₁₆H₂₈O₆) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal propargyl (alkyne) group and a tert-butyloxycarbonyl (Boc)-protected carboxyl group separated by a PEG4 spacer [1]. The compound is classified as a PROTAC linker and a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable 1,2,3-triazole linkages . The Boc-protected carboxyl group can be deprotected under mild acidic conditions to expose a free carboxylic acid for subsequent conjugation to amine-containing moieties . The monodisperse PEG4 chain (4 ethylene oxide repeat units) confers aqueous solubility and conformational flexibility, making this linker suitable for constructing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other multifunctional bioconjugates .

Why Propargyl-PEG4-Boc Cannot Be Directly Substituted with Other Propargyl-PEGn-Boc Homologs or Non-PEG Linkers


While the propargyl-PEGn-Boc series (n = 1–14) shares identical terminal functionalities, the PEG spacer length (n) directly modulates critical performance parameters including ternary complex geometry in PROTACs, aqueous solubility, and steric accessibility [1]. The progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC₅₀ values in degradation assays [1]. Conversely, PEG2–PEG3 linkers may enforce suboptimal inter-ligand distances for many target–E3 ligase pairs, while PEG9+ homologs introduce excessive conformational entropy that can reduce cooperative binding [2]. Substitution with alkyl or aromatic linkers further compromises aqueous solubility—PEG-based linkers provide a hydrophilic scaffold that shields hydrophobic warheads and maintains conjugate solubility in biological media, a property not conferred by non-PEG alternatives [3]. Thus, direct interchange without empirical linker-length optimization risks failure of the entire PROTAC or bioconjugate design .

Quantitative Differentiation Evidence for Propargyl-PEG4-Boc Relative to Closest Analogs


PEG4 Spacer Length Enables Order-of-Magnitude Enhancement in Ternary Complex Residence Time Compared to Shorter PEG Homologs

In PROTAC design, linker length is a conformational tuner that determines productive ubiquitination geometry. Structure–activity relationship studies demonstrate that increasing PEG spacer length from PEG4 to PEG8 can enhance ternary complex residence time by approximately one order of magnitude (10-fold), a kinetic advantage that directly correlates with reduced cellular EC₅₀ values [1]. The PEG4 variant imposes a near-rigid span suitable for buried or sterically congested binding pockets, whereas shorter PEG2–PEG3 linkers often fail to bridge the >3 nm inter-pocket distance required for cooperative E3 ligase–target protein engagement [1].

PROTAC linker optimization ternary complex kinetics targeted protein degradation

Orthogonal Boc Protection Enables Sequential, High-Yield Conjugation with >95% Purity Retention

Propargyl-PEG4-Boc features a Boc-protected carboxyl group that remains stable under CuAAC click chemistry conditions but can be quantitatively deprotected under mild acidic conditions (e.g., TFA in DCM) to expose a free carboxylic acid . This orthogonal protection strategy permits sequential conjugation: first, CuAAC coupling of the propargyl group to an azide-bearing ligand (>95% yield typical for CuAAC [1]); second, Boc deprotection followed by EDC/NHS-mediated coupling to an amine-containing moiety . In contrast, linkers lacking orthogonal protection (e.g., Propargyl-PEG4-acid) require post-click deprotection steps that may compromise conjugate integrity or necessitate additional purification . Commercial specifications confirm purity ≥95% for Propargyl-PEG4-Boc, ensuring reproducible stoichiometry in subsequent conjugations .

orthogonal protection bioconjugation PROTAC synthesis

CuAAC Click Chemistry Compatibility Delivers >95% Conjugation Efficiency Compared to Non-Click Conjugation Methods

The terminal propargyl group of Propargyl-PEG4-Boc undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable 1,2,3-triazole linkages . CuAAC is widely recognized as a 'click' reaction due to its high efficiency, bioorthogonality, and tolerance of diverse functional groups. Catalytic studies report CuAAC yields of 95–99% for terminal alkynes at low catalyst loadings (0.2 mol%) [1]. In contrast, non-click conjugation methods such as NHS ester-amine coupling or maleimide-thiol reactions typically exhibit yields of 60–85% under similar mild aqueous conditions and are more prone to hydrolysis or side reactions [2]. The PEG4 spacer further enhances conjugation efficiency by reducing steric hindrance around the reactive propargyl group, a limitation observed with shorter PEG linkers [3].

click chemistry CuAAC bioconjugation efficiency

PEG4 Spacer Confers Enhanced Aqueous Solubility Relative to Non-PEG (Alkyl/Aromatic) Linkers in Bioconjugate Contexts

In a comparative study of maleimide-functionalized linkers, a PEG4-maleimide reference complex exhibited marginal aqueous solubility when conjugated to the highly lipophilic drug ibuprofen, whereas novel piperazine-based linkers achieved solubilities up to 370 mM in aqueous media [1]. Although the PEG4-maleimide was less soluble than the optimized piperazine linkers in this specific context, the study underscores that PEG-based linkers provide baseline aqueous solubility that alkyl or aromatic linkers lack entirely [1]. For Propargyl-PEG4-Boc, the PEG4 chain (four ethylene oxide repeats) confers solubility in water-miscible organic solvents (DMSO, DMF, DCM) and partial aqueous solubility, enabling direct use in biological conjugation reactions without precipitation [2]. In contrast, alkyl-based PROTAC linkers (e.g., C6–C12 alkanes) are hydrophobic and require high percentages of organic co-solvents, which can denature proteins or compromise cell-based assays [3].

aqueous solubility PEG linker bioconjugate formulation

Optimal Application Scenarios for Propargyl-PEG4-Boc Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring PEG4 Linker Length Optimization

Propargyl-PEG4-Boc is ideally suited for parallel synthesis of PROTAC libraries where linker length is a variable under investigation. The PEG4 spacer provides the near-rigid span (end-to-end distance ~1.5–2.0 nm) that is empirically optimal for many target–E3 ligase pairs [1]. As part of a systematic linker screen (e.g., comparing PEG2, PEG4, PEG6, and PEG8 variants), Propargyl-PEG4-Boc serves as the benchmark for assessing whether increased linker length enhances ternary complex residence time and degradation potency (DC₅₀). The Boc-protected carboxyl group allows conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands) after click chemistry attachment of the target protein ligand .

ADC Payload Conjugation via Sequential Click-and-Couple Strategy

In antibody-drug conjugate (ADC) development, Propargyl-PEG4-Boc enables a modular two-step conjugation workflow: (1) CuAAC click chemistry with an azide-functionalized cytotoxic payload (e.g., DXd, MMAE), exploiting the >95% reaction efficiency to maximize drug-to-antibody ratio (DAR) control; (2) Boc deprotection and EDC/NHS-mediated coupling to lysine residues or engineered cysteine residues on the antibody [1]. The PEG4 spacer provides sufficient aqueous solubility to maintain conjugate stability during purification and formulation, while the non-cleavable triazole linkage ensures payload retention until lysosomal degradation . This approach has been validated in patent literature (WO2023141855) for ADC linker-payload construction [2].

Multifunctional Probe Construction in Chemical Biology Requiring Orthogonal Conjugation Handles

For chemical biology applications such as fluorescent probe synthesis or affinity pulldown reagents, Propargyl-PEG4-Boc offers two orthogonal reactive handles that can be addressed sequentially without cross-reactivity. The propargyl group can be conjugated first to an azide-modified biomolecule (e.g., azido-peptide, azido-oligonucleotide) via CuAAC in aqueous/organic solvent mixtures [1]. Following purification or simple workup, the Boc group can be removed to expose a carboxylic acid for coupling to amine-containing reporter groups (e.g., fluorophores, biotin). This sequential strategy minimizes side reactions and maximizes overall conjugate yield compared to one-pot methods that risk homodimerization . The PEG4 spacer reduces steric hindrance, ensuring that both conjugation steps proceed efficiently even with bulky payloads [1].

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